
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with acetyl, methyl, and dicarboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This is followed by further functional group transformations to introduce the acetyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry techniques or the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromination of the methyl group can lead to further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ketones to alcohols.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
Oxidation: 5-Acetyl-6-carboxypyridine-2,3-dicarboxylic acid.
Reduction: 5-Hydroxy-6-methylpyridine-2,3-dicarboxylic acid.
Substitution: 5-Bromo-6-methylpyridine-2,3-dicarboxylic acid.
Scientific Research Applications
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biochemical pathways and enzyme activities, although detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks the acetyl group.
5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks both the acetyl and methyl groups.
Properties
CAS No. |
113052-06-5 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5-acetyl-6-methylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-4-6(5(2)12)3-7(9(13)14)8(11-4)10(15)16/h3H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
ZRXSEUZQYFSUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


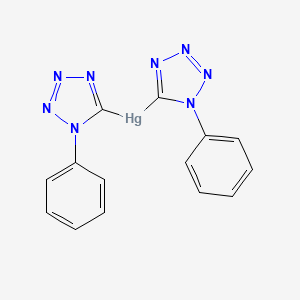
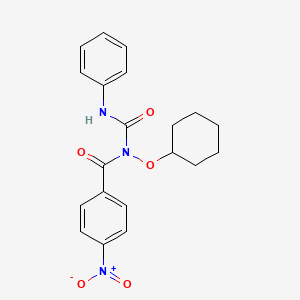
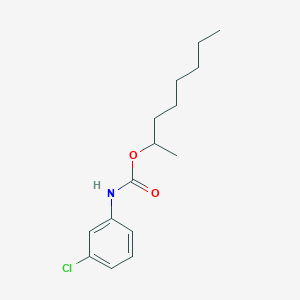
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
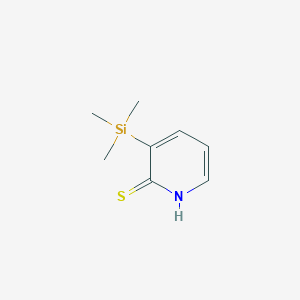
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

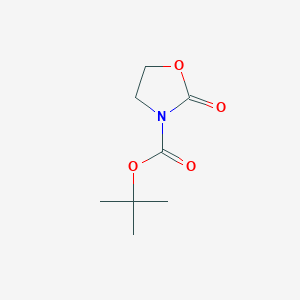


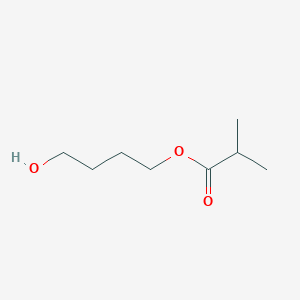
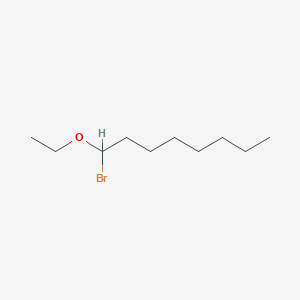
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
